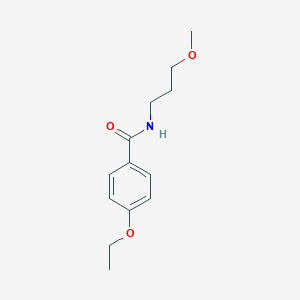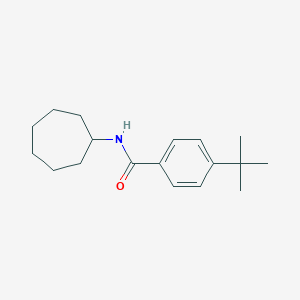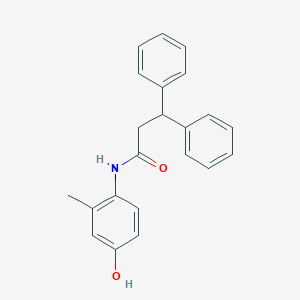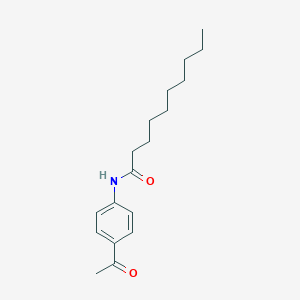
N-(4-acetylphenyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)decanamide is a synthetic compound that belongs to the class of fatty acid amides. It is also known as N-(4-acetylphenyl)decanoic acid amide and is commonly used in scientific research. This compound has various applications in the field of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)decanamide is not fully understood. However, it is believed that this compound interacts with the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-(4-acetylphenyl)decanamide has been shown to act as a partial agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabinoids. This compound has also been shown to inhibit the activity of FAAH, which leads to increased levels of fatty acid amides in the body.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)decanamide has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression. In addition, N-(4-acetylphenyl)decanamide has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)decanamide has various advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. This compound also has a high potency, which makes it suitable for use in small quantities. However, one of the limitations is that it has a low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are various future directions for the research on N-(4-acetylphenyl)decanamide. One direction is to investigate its potential as a treatment for pain and inflammation. Another direction is to investigate its potential as a treatment for anxiety and depression. In addition, further research is needed to understand the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, research is needed to develop new synthetic compounds that are more potent and have better solubility in water.
Métodos De Síntesis
N-(4-acetylphenyl)decanamide can be synthesized by reacting 4-acetylphenylamine with decanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)decanamide has various scientific research applications. It has been used as a ligand in the study of cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has also been used as a substrate in the study of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of fatty acid amides in the body. In addition, N-(4-acetylphenyl)decanamide has been investigated for its potential anti-inflammatory and analgesic properties.
Propiedades
Fórmula molecular |
C18H27NO2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)decanamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-18(21)19-17-13-11-16(12-14-17)15(2)20/h11-14H,3-10H2,1-2H3,(H,19,21) |
Clave InChI |
JRKVUVAAAMTTSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
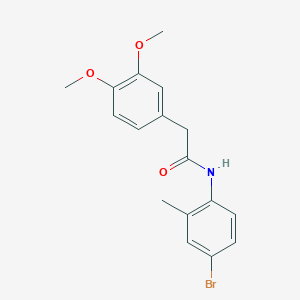
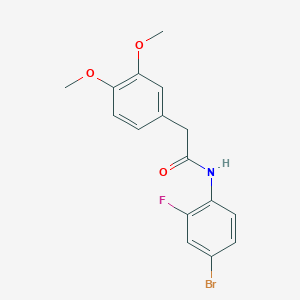
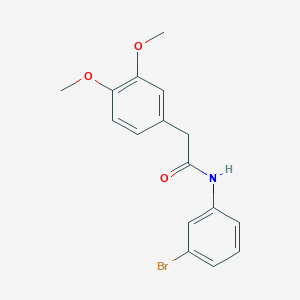
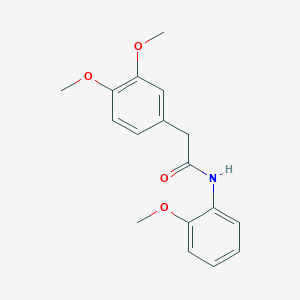
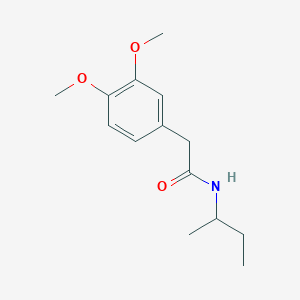
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
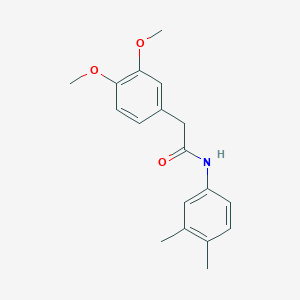
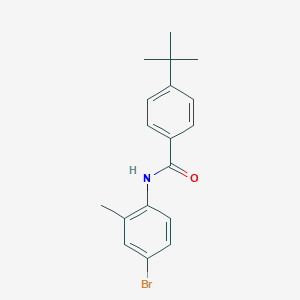
![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)
